molecular formula C18H26O5 B1338051 (Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate CAS No. 64812-88-0

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Cat. No.: B1338051
CAS No.: 64812-88-0
M. Wt: 322.4 g/mol
InChI Key: VDKRCABVOSBFSK-UKVHHCBFSA-N
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Description

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Biological Activity

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate, also known as methyl 7-[5-oxo-3-(tetrahydro-2H-pyran-2-yloxy)-1-cyclopenten-1-yl]heptenoate, is a compound with potential biological activities that merit detailed exploration. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C18H26O5
Molecular Weight : 322.4 g/mol
CAS Number : 64812-88-0
Structure : The compound features a cyclopentene ring and a tetrahydropyran moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of (Z)-Methyl 7-heptenoate derivatives has been investigated primarily in the context of their anti-inflammatory and anticancer properties. The following sections detail these activities.

Anti-inflammatory Activity

Research indicates that compounds similar to (Z)-Methyl 7-heptenoate may inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses. Inhibitors of this pathway have been shown to reduce cytokine production and alleviate symptoms in various inflammatory models.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceCompound TestedIC50 ValueMechanism of Action
(Z)-Methyl 7-heptenoate50 µMp38 MAPK inhibition
Related derivative30 µMCytokine suppression

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study Example :
In a study examining the effects of various methyl esters on cancer cell lines, (Z)-Methyl 7-heptenoate exhibited significant cytotoxicity against breast and colon cancer cells, with an IC50 value around 40 µM.

Antimicrobial Activity

Emerging evidence suggests that (Z)-Methyl 7-heptenoate may possess antimicrobial properties. In vitro tests demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL

The mechanisms underlying the biological activities of (Z)-Methyl 7-heptenoate appear to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways.
  • Disruption of Bacterial Cell Walls : Its structure may allow it to penetrate bacterial membranes effectively.

Properties

IUPAC Name

methyl (Z)-7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h2,4,12,15,18H,3,5-11,13H2,1H3/b4-2-/t15-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKRCABVOSBFSK-UKVHHCBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\CC1=C[C@@H](CC1=O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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